molecular formula C10H9BrF2O2S B14058039 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

Cat. No.: B14058039
M. Wt: 311.14 g/mol
InChI Key: ZBOKJQBOWOIWCT-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, difluoromethoxy, and mercapto groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of difluoromethoxy and mercapto groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the mercapto group into a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to form a different functional group.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one
  • 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one

Comparison: Compared to these similar compounds, 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the mercapto group’s reactivity is advantageous.

Properties

Molecular Formula

C10H9BrF2O2S

Molecular Weight

311.14 g/mol

IUPAC Name

1-bromo-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3

InChI Key

ZBOKJQBOWOIWCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Br

Origin of Product

United States

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